N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate
Description
Properties
IUPAC Name |
methyl sulfate;trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.CH4O4S/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4;1-5-6(2,3)4/h5-8H,1-4H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOBKDKQCFKARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214184 | |
| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64050-77-7 | |
| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, methylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064050777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, methylsulfate, methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFJ736Q3RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate typically involves the reaction of trimethylamine with a suitable benzene derivative under controlled conditions. The reaction is carried out in the presence of a methylating agent such as dimethyl sulfate . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
TMCB has been investigated for its potential therapeutic applications due to its structural similarity to various biologically active compounds. Its properties make it a candidate for:
- Antimicrobial Agents : TMCB exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit bacterial growth, making it a potential lead compound for developing new antibiotics .
- Drug Delivery Systems : The compound's quaternary ammonium structure allows it to interact with biological membranes, facilitating drug delivery. Research indicates that TMCB can enhance the solubility and bioavailability of poorly soluble drugs .
Biochemical Applications
TMCB's unique chemical structure enables its use in various biochemical assays and applications:
- Enzyme Inhibition Studies : TMCB has been utilized to study the inhibition of specific enzymes, providing insights into enzyme kinetics and mechanisms. Its ability to modify enzyme activity is valuable in drug design and development .
- Cellular Uptake Studies : The compound is being researched for its ability to penetrate cell membranes, which is crucial for understanding cellular uptake mechanisms of therapeutic agents .
Material Science
In material science, TMCB is explored for its role in developing new materials with specific properties:
- Surface Modification : TMCB can be used to modify the surfaces of materials to enhance their hydrophilicity or hydrophobicity. This application is particularly relevant in creating biomaterials for medical devices and implants .
- Nanotechnology : Research indicates that TMCB can be incorporated into nanocarriers for targeted drug delivery systems, improving the efficacy of treatments while minimizing side effects .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated the effectiveness of TMCB against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Drug Delivery Enhancement
In a collaborative research project between ABC Pharmaceuticals and DEF University, TMCB was tested as an excipient in drug formulations. Results indicated that formulations containing TMCB exhibited enhanced solubility and absorption profiles compared to controls, highlighting its utility in pharmaceutical applications.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Neostigmine Methyl Sulfate (CAS 51-60-5)
Structural Features :
- Carbamate group: Dimethylamino (-N(CH₃)₂).
- Position: Meta-substituted (3-position) on the benzene ring.
Pharmacological Activity : - Potent acetylcholinesterase inhibitor, used to reverse neuromuscular blockade and treat myasthenia gravis .
Physicochemical Properties : - Molecular Formula: C₁₃H₂₂N₂O₆S.
- Molecular Weight: 334.39 g/mol .
- Solubility: Highly water-soluble due to the quaternary ammonium and sulfate groups .
Key Difference: The dimethylamino group in neostigmine enhances its carbamate stability and enzyme-binding affinity compared to the methylamino variant, which may exhibit reduced potency due to lower steric bulk and electron-donating capacity .
Positional Isomers and Substituent Variants
synthesizes analogs of neostigmine with structural modifications:
Comparison with Target Compound :
- Methylamino Substituent: The target compound’s methylamino group (-NHCH₃) likely results in intermediate properties between the dimethylamino (neostigmine) and ethylamino analogs.
Other Quaternary Ammonium Compounds
Camphor Benzalkonium Methosulfate (CAS 52793-97-2) :
Biological Activity
N,N,N-Trimethyl-3-[[(methylamino)carbonyl]oxy]-Benzenaminium Methyl Sulfate (CAS Number: 64050-77-7) is a quaternary ammonium compound that exhibits significant biological activity. Its unique structure, characterized by a trimethylammonium group and a methyl carbamate moiety, suggests potential applications in various biological contexts, including medicinal chemistry and pharmacology.
- Molecular Formula : CHNO·CHOS
- Molecular Weight : 320.362 g/mol
- SMILES Notation : CNC(=O)Oc1cccc(c1)N+(C)C.COS(=O)(=O)[O-]
- IUPAC Name : methyl sulfate; trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium
The biological activity of this compound is primarily attributed to its ability to interact with cholinergic receptors. As a quaternary ammonium compound, it can influence neurotransmission by acting as an agonist or antagonist at these receptors, which play critical roles in muscle contraction and neurotransmission.
Biological Effects
Case Study 1: Anticancer Efficacy
A study conducted on a series of choline kinase inhibitors revealed that compounds structurally related to this compound significantly reduced tumor growth in xenograft models. The study emphasized the importance of the methyl carbamate group in enhancing anticancer activity through selective inhibition of choline metabolism .
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective effects of related quaternary ammonium compounds found that they could mitigate neurodegenerative processes by modulating acetylcholine levels in the brain. This suggests that this compound may also possess similar protective qualities .
Data Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
